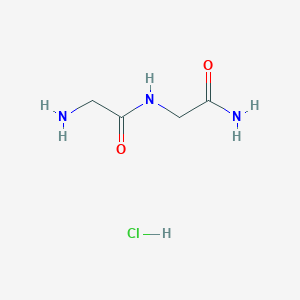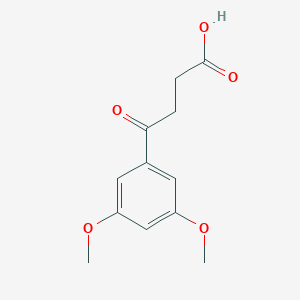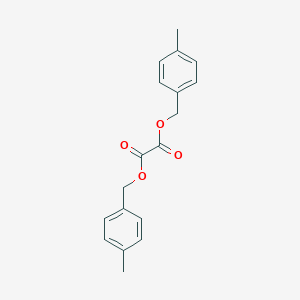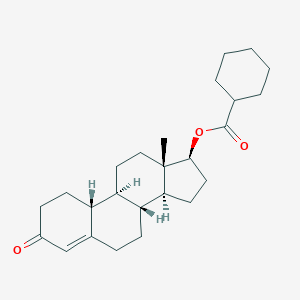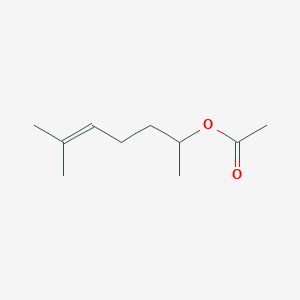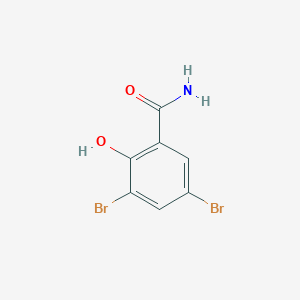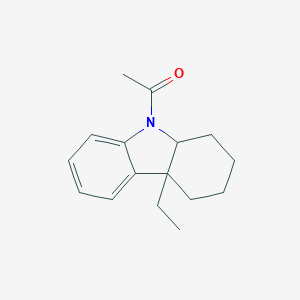
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the ethanone moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced carbazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbazole nitrogen, often using alkyl halides or acyl chlorides as reagents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antiemetic agent, similar to other carbazole derivatives used in chemotherapy-induced nausea and vomiting.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole can be compared with other carbazole derivatives such as:
1,2,3,4-tetrahydrocarbazole: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
1,2,3,9-tetrahydro-4(H)-carbazol-4-one: Exhibits antimycobacterial activity and is used in medicinal chemistry.
9-acyl-1,2,3,4-tetrahydrocarbazoles: Synthesized via N-acylation reactions and used in various chemical applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
15640-98-9 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H21NO/c1-3-16-11-7-6-10-15(16)17(12(2)18)14-9-5-4-8-13(14)16/h4-5,8-9,15H,3,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
HRRXIJHLUMENRL-UHFFFAOYSA-N |
SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
Kanonische SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
Synonyme |
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
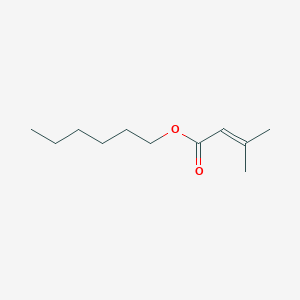
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
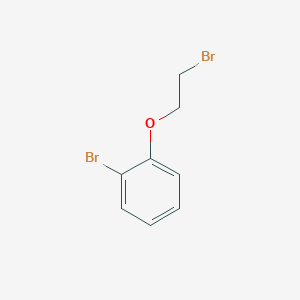

![N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide](/img/structure/B103336.png)
